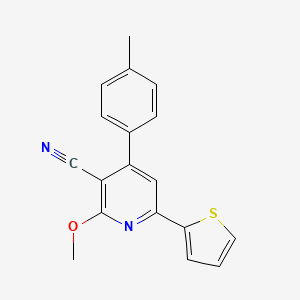

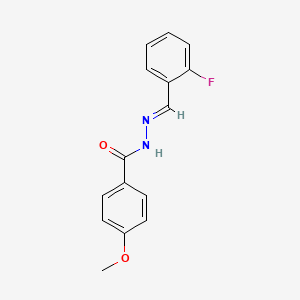

4-(acetylamino)-N-ethyl-N-(2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Acetylamino)-N-ethyl-N-(2-methylphenyl)benzamide is a compound that has been studied in various contexts, including its potential as a histone deacetylase inhibitor, which has implications in cancer research and treatment. It's part of a broader class of benzamide derivatives that have been explored for their biological activities.

Synthesis Analysis

The synthesis of similar benzamide derivatives involves complex organic reactions. Zhou et al. (2008) describe the synthesis of a related compound, highlighting the intricate steps involved in creating such molecules, including selective inhibition of specific histone deacetylases (Zhou et al., 2008).

Molecular Structure Analysis

Studies like those by Demir et al. (2015) provide insights into the molecular structure of benzamide derivatives. They use techniques like X-ray diffraction and density functional theory (DFT) calculations to analyze the molecular geometry, electronic properties, and thermodynamic properties of similar compounds (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are complex. For instance, compounds in this class have been shown to exhibit histone deacetylase inhibition, as found by Kraker et al. (2003), which is a significant property in the context of cancer treatment (Kraker et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications of these compounds. The research by Geetha et al. (2019) on a related compound provides insights into such physical properties through X-ray diffraction studies and other analytical techniques (Geetha et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and chemical transformations, are essential for understanding the potential applications of benzamide derivatives. Studies like those by Mostafa et al. (2023) explore these aspects through various chemical reactions and computational studies (Mostafa et al., 2023).

Applications De Recherche Scientifique

HDAC Inhibition and Cancer Therapy

One significant area of research involving compounds structurally related to 4-(acetylamino)-N-ethyl-N-(2-methylphenyl)benzamide focuses on the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have emerged as promising anticancer agents due to their ability to induce cancer cell cycle arrest, differentiation, and apoptosis. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as orally active, isotype-selective HDAC inhibitors showing significant antitumor activity in vivo and are currently under clinical trials (Zhou et al., 2008). Additionally, CI-994, a derivative with a similar functional group arrangement, has been shown to cause histone hyperacetylation in HCT-8 colon carcinoma cells, indicating its mechanism of action as an HDAC inhibitor and its potential as an antitumor agent (Kraker et al., 2003).

Synthesis and Drug Development

Another area of exploration is the development of novel synthetic routes and drug candidates. For example, a study on the synthesis of α-ketoamide derivatives using OxymaPure/DIC method resulted in compounds with potential pharmaceutical applications, demonstrating the versatility of 4-(acetylamino)-N-ethyl-N-(2-methylphenyl)benzamide derivatives in drug synthesis (El‐Faham et al., 2013).

Antitumor Activity and Mechanism Studies

Research into the antitumor activity of related compounds, such as CI-994, provides insights into their mechanisms of action. CI-994 has demonstrated a broad spectrum of activity against various tumor types in vivo, which supports the investigation of similar compounds for potential anticancer therapies (LoRusso et al., 2004).

Environmental and Structural Studies

Moreover, the environmental degradation pathways and structural analyses of acetaminophen by-products have been studied, which can inform environmental safety and drug stability considerations for related compounds (Le et al., 2017). Detailed structural and theoretical studies of similar compounds can provide valuable insights into their chemical properties and potential interactions with biological targets (Demir et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-acetamido-N-ethyl-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-4-20(17-8-6-5-7-13(17)2)18(22)15-9-11-16(12-10-15)19-14(3)21/h5-12H,4H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGILRDKJFUZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(acetylamino)-N-ethyl-N-(2-methylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)